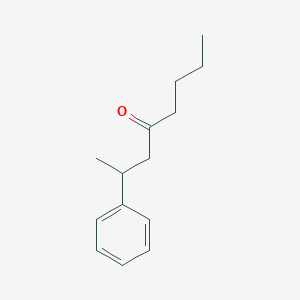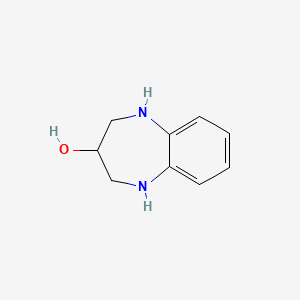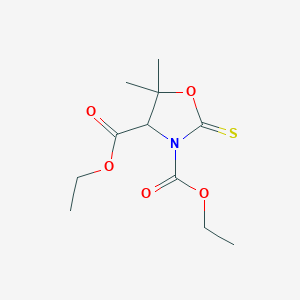![molecular formula C7H9F6NO5 B14670192 [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid CAS No. 51125-52-1](/img/structure/B14670192.png)
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dioxolane ring substituted with trifluoromethyl groups, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The dioxolane ring may participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzimidazole: Shares the trifluoromethyl group but differs in the core structure.
1-Boc-4-AP: Used as an intermediate in pharmaceutical synthesis, similar in its use as a building block.
Uniqueness
The uniqueness of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid lies in its combination of the dioxolane ring and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
51125-52-1 |
|---|---|
Formule moléculaire |
C7H9F6NO5 |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid |
InChI |
InChI=1S/C6H6F6O3.CH3NO2/c7-5(8,9)4(6(10,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;2H2,(H,3,4) |
Clé InChI |
GSXWCWGRVLIELI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CO.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


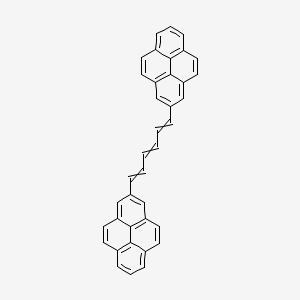
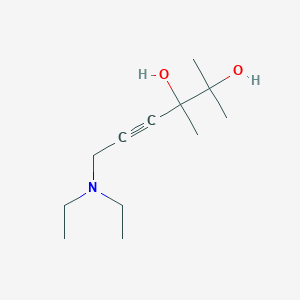
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)


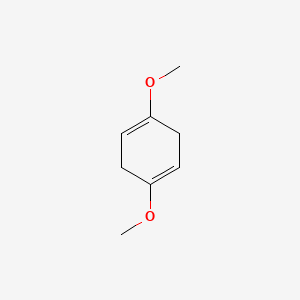


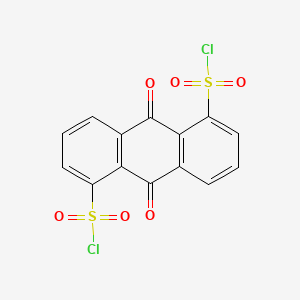
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
